DMT-dG(tac) Phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

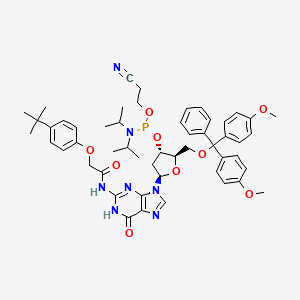

DMT-dG(tac) Phosphoramidite is a compound used in the synthesis of oligonucleotides. It is a TAC (tert.-butylphenoxyacetyl) protected phosphoramidite, which allows for ultra-fast and easy deprotection under mild conditions. This compound is particularly suitable for oligonucleotides with base-labile monomers and reporters, as well as in-situ synthesis schemes on glass surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution results in ultra-fast and easy deprotection under mild conditions. The deprotection of the TAC group is completed in concentrated ammonia within 15 minutes at 55°C or two hours at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced using automated oligonucleotide synthesizers. These synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligonucleotides . The high coupling efficiency of Proligo’s DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

DMT-dG(tac) Phosphoramidite undergoes various chemical reactions, including deprotection, coupling, and detritylation. The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .

Common Reagents and Conditions

Deprotection Reagent: AMA reagent (a mixture of ≥25% ammonia in water with 40% aqueous methylamine I/I, v/v).

Solvent: Acetonitrile, with no need to add co-solvents such as dimethylformamide or methylene chloride.

Major Products Formed

The major products formed from these reactions are high-purity and high-yield oligonucleotides. The application of dA(tac) minimizes depurination and improves the quality of oligonucleotides .

Scientific Research Applications

DMT-dG(tac) Phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

DNA Synthesis: Used in the synthesis of oligonucleotides for various research purposes.

In-Situ Synthesis: Suitable for in-situ synthesis schemes on glass surfaces.

Base-Labile Monomers and Reporters: Ideal for oligonucleotides with base-labile monomers and reporters due to its ultra-fast and easy deprotection.

Mechanism of Action

The mechanism of action of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution allows for ultra-fast and easy deprotection under mild conditions, making it suitable for oligonucleotides with base-labile monomers and reporters . The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .

Comparison with Similar Compounds

DMT-dG(tac) Phosphoramidite is unique due to its TAC protecting group, which allows for ultra-fast and easy deprotection under mild conditions. Similar compounds include:

DMT-dG(dmf) Phosphoramidite: Uses a dimethylformamidine (dmf) base-protecting group, enabling the rapid synthesis of high-purity, high-yield oligonucleotides.

DMT-dC(tac) Phosphoramidite: Can directly substitute for DMT-dC(bz) Phosphoramidite.

The uniqueness of this compound lies in its ability to minimize depurination and improve the quality of oligonucleotides .

Properties

Molecular Formula |

C52H62N7O9P |

|---|---|

Molecular Weight |

960.1 g/mol |

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide |

InChI |

InChI=1S/C52H62N7O9P/c1-34(2)59(35(3)4)69(66-29-13-28-53)68-43-30-46(58-33-54-47-48(58)56-50(57-49(47)61)55-45(60)32-64-42-26-16-36(17-27-42)51(5,6)7)67-44(43)31-65-52(37-14-11-10-12-15-37,38-18-22-40(62-8)23-19-38)39-20-24-41(63-9)25-21-39/h10-12,14-27,33-35,43-44,46H,13,29-32H2,1-9H3,(H2,55,56,57,60,61)/t43-,44+,46+,69?/m0/s1 |

InChI Key |

MCBSUBQIVLOCIW-YEZUPXOUSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.